Cefonicid Disodium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cefonicid Disodium Salt is a second-generation cephalosporin antibiotic. It is administered intravenously or intramuscularly and is known for its bactericidal action, which results from the inhibition of cell wall synthesis. This compound is used to treat various infections, including urinary tract infections, lower respiratory tract infections, and infections of soft tissues and bones .

Mécanisme D'action

Target of Action

Cefonicid Disodium Salt, like the penicillins, is a beta-lactam antibiotic . It primarily targets specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins include Penicillin-binding protein 1A, Peptidoglycan synthase FtsI, Penicillin-binding protein 1B, D-alanyl-D-alanine carboxypeptidase DacB, and Penicillin-binding protein 2 . These proteins play a crucial role in bacterial cell wall synthesis .

Mode of Action

This compound inhibits the third and last stage of bacterial cell wall synthesis by binding to these specific penicillin-binding proteins . This inhibition of cell wall synthesis results in cell lysis, which is then mediated by bacterial cell wall autolytic enzymes such as autolysins .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway . By inhibiting this pathway, this compound prevents the formation of a key component of the bacterial cell structure, leading to cell lysis and death .

Pharmacokinetics

This compound is administered intravenously or intramuscularly . The half-life of this compound is approximately 4.5 hours .

Result of Action

The primary result of this compound’s action is the lysis and death of bacterial cells . By inhibiting cell wall synthesis, it compromises the integrity of the bacterial cell wall, leading to cell lysis . This makes this compound effective for treating urinary tract infections, lower respiratory tract infections, and soft tissue and bone infections caused by susceptible microorganisms .

Analyse Biochimique

Biochemical Properties

Cefonicid Disodium Salt exerts its antibacterial activity by inhibiting the formation of the bacterial cell wall . It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the third and last stage of bacterial cell wall synthesis . This interaction with PBPs is crucial for its antibacterial activity .

Cellular Effects

This compound has a bactericidal action that results from the inhibition of cell wall synthesis . This leads to the weakening of the bacterial cell wall and causes cell lysis . It is used for urinary tract infections, lower respiratory tract infections, and soft tissue and bone infections .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of cell wall synthesis . By binding to specific PBPs inside the bacterial cell wall, it interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . This results in the weakening of the bacterial cell wall and causes cell lysis .

Temporal Effects in Laboratory Settings

It is known that this compound is a stable compound and its antibacterial activity remains consistent over time .

Dosage Effects in Animal Models

The dosage is determined based on the type and severity of the infection .

Metabolic Pathways

This compound is not metabolized and is excreted unchanged

Transport and Distribution

Given its mechanism of action, it is likely that it is transported to the site of bacterial cell walls where it exerts its effects .

Subcellular Localization

Given its mechanism of action, it is likely localized at the bacterial cell wall where it binds to PBPs and inhibits cell wall synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Cefonicid Disodium Salt involves several steps. One key intermediate in its preparation is the 7-amino-3-[sulphomethyl-1-H-tetrazol-5-yl-thiomethyl]-3-cephem-4-carboxylate monosodium salt. The synthetic route includes the displacement of the acetoxy group with boron trifluoride, followed by crystallization without treatment with charcoal . This process is performed at room temperature, making it simpler, scalable, cost-effective, and energy-saving .

Industrial Production Methods: In industrial production, the synthesis of this compound is optimized to increase yield and reduce production costs. The process involves the use of mild reaction conditions and pilot-scale methods to ensure efficiency and scalability . The industrial production also includes steps such as filtration and purification to meet the required quality standards .

Analyse Des Réactions Chimiques

Types of Reactions: Cefonicid Disodium Salt undergoes various chemical reactions, including nucleophilic substitution and amidation reactions. These reactions are essential for the synthesis and modification of the compound .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include boron trifluoride and N′,N″-dibenzylethylene diacetate. The reactions are typically carried out at room temperature to ensure mild conditions and high efficiency .

Major Products Formed: The major products formed from these reactions include the key intermediates and the final this compound. The process also generates by-products that are removed during purification .

Applications De Recherche Scientifique

Cefonicid Disodium Salt has a wide range of scientific research applications. In chemistry, it is used as a reference standard for quality tests and assays . In biology and medicine, it is employed in the treatment of bacterial infections due to its broad-spectrum antibacterial activity . The compound is also used in industrial research to optimize the synthesis and production of cephalosporin antibiotics .

Comparaison Avec Des Composés Similaires

Cefonicid Disodium Salt is compared with other second-generation cephalosporins such as Cefamandole and Cefotaxime. While all these compounds share a similar mechanism of action, this compound is unique due to its resistance to beta-lactamases and its broad-spectrum antibacterial activity . Similar compounds include Cefamandole, Cefotaxime, and Cefoperazone .

Propriétés

Numéro CAS |

190181-58-9 |

|---|---|

Formule moléculaire |

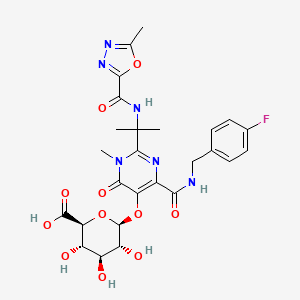

C₁₈H₁₆N₆Na₂O₈S₃ |

Poids moléculaire |

586.53 |

Synonymes |

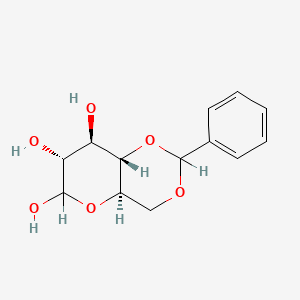

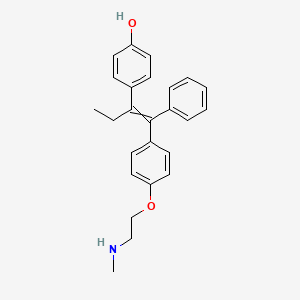

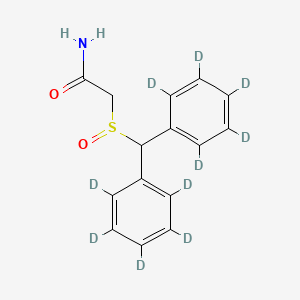

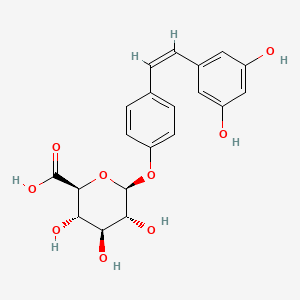

(6R,7R)-7-[[(2R)-2-Hydroxy-2-phenylacetyl]amino]-8-oxo-3-[[[1-(sulfomethyl)-1H-tetrazol-5-yl]thio]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Disodium Salt; Cefodie; Monocidur; Mopnocid; Praticef; |

Origine du produit |

United States |

Q1: What are the advantages of using Penicillin G Acylase (PGA) for the synthesis of Cefonicid Disodium Salt compared to traditional chemical methods?

A1: The research highlights two key advantages of using PGA for this compound synthesis []:

Q2: How does the substrate structure influence the enzymatic synthesis of this compound using PGA?

A2: The study investigates the impact of different β-lactam nuclei on PGA's catalytic activity []. It was found that 7-Aminocephalosporanic acid (7-ACA) and 7-amino-3-(1-sulfomethyl-1,2,3,4-tetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid (7-SACA) exhibit good affinity for the active site of PGA. Notably, using 7-SACA as the starting nucleus resulted in a more efficient enzymatic synthesis of this compound compared to using 7-ACA. This highlights the importance of substrate structure in optimizing enzymatic reactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S,4S,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B1140782.png)

![(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile](/img/structure/B1140794.png)

![1-BENZYL-4-[(6-BENZYLOXY-5-METHOXY-1-INDANONE)-2-YLIDENYL]METHYLPIPERIDINE](/img/structure/B1140796.png)

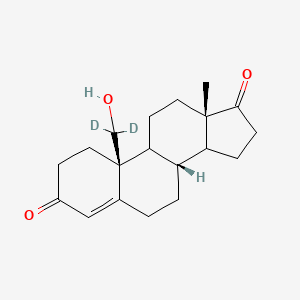

![[dideuterio-[(8R,10S,13S)-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-10-yl]methyl] 4-methylbenzenesulfonate](/img/structure/B1140798.png)